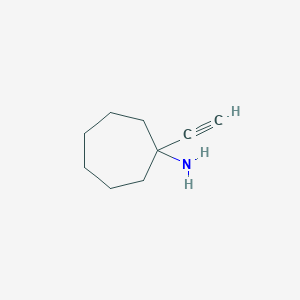![molecular formula C5H10ClN3S B13551269 Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13551269.png)
Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride typically involves the reaction of 2-chloromethyl-5-methyl-1,3,4-thiadiazole with methylamine hydrochloride. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
化学反应分析
Types of Reactions
Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted thiadiazole derivatives.
科学研究应用
Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other thiadiazole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the production of dyes and other industrial chemicals
作用机制
The mechanism of action of Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride involves its interaction with specific molecular targets. Thiadiazole derivatives are known to inhibit the activity of certain enzymes and proteins, such as heat shock protein 90 (Hsp90). Inhibition of Hsp90 leads to the degradation of several oncoproteins, which can result in anticancer effects .
相似化合物的比较
Similar Compounds
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
Uniqueness
Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C5H10ClN3S |
|---|---|
分子量 |
179.67 g/mol |
IUPAC 名称 |
N-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3S.ClH/c1-4-7-5(3-6-2)9-8-4;/h6H,3H2,1-2H3;1H |
InChI 键 |
KCDZKUKJYQIVPC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NSC(=N1)CNC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-M-tolyl-acetic acid](/img/structure/B13551189.png)
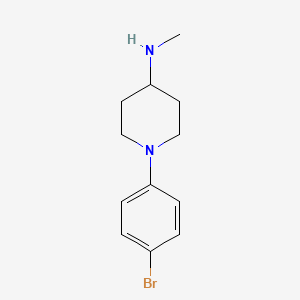
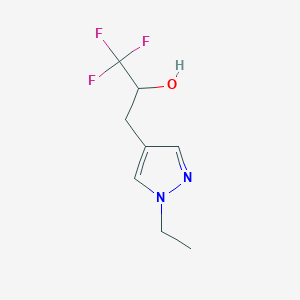
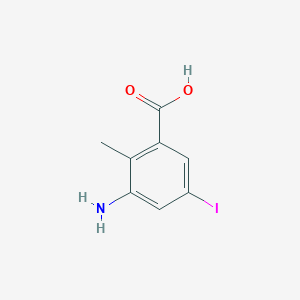
![2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13551215.png)
![2-(Adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13551218.png)
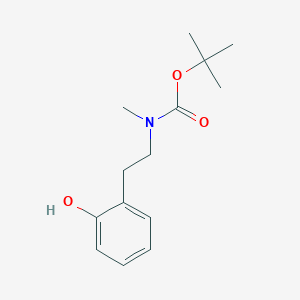
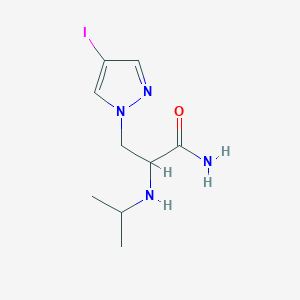
![3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13551234.png)
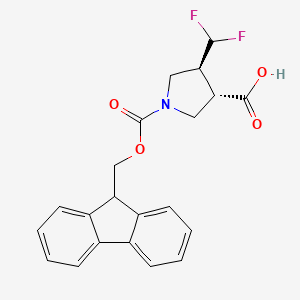
![2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid](/img/structure/B13551245.png)
![4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid](/img/structure/B13551258.png)

